
Methyl 5-methylfuran-3-carboxylate
Overview
Description
Methyl 5-methylfuran-3-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the 5-position and a carboxylate ester group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 5-methylfuran-3-carboxylate undergoes oxidation under various conditions, yielding distinct products:
Atmospheric Oxidation with OH Radicals
In environmental settings, hydroxyl radicals (- OH) initiate oxidation through addition to the C2 or C5 positions of the furan ring . Computational studies reveal two pathways:
-
Ring-retaining pathway : Forms 5-hydroxy-2-furanone derivatives.
-
Ring-opening pathway : Produces unsaturated 1,4-dicarbonyl compounds (e.g., 3-methyl-2-oxobut-3-enedioic acid) .
Table 1: Oxidation Pathways and Products
Pathway | Conditions | Major Products | Yield* |
---|---|---|---|
Atmospheric (- OH) | 298 K, 760 Torr | 5-hydroxy-2-furanone, dicarbonyl compounds | 26–73% |
Chemical Oxidation | MnO₂, NaCN in MeOH | Carboxylic acid derivatives | Not reported |
*Yields for atmospheric pathways are theoretical predictions .
Reduction Reactions
The ester group (–COOCH₃) is susceptible to reduction:
-
Catalytic hydrogenation (e.g., H₂/Pd) converts the ester to a primary alcohol (–CH₂OH).
-
Selective reduction of the furan ring may occur under controlled conditions, though this is less documented.
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitutions:
-
Electrophilic substitution : Occurs at the electron-rich C2 and C5 positions of the furan ring, with substituents like halogens or nitro groups.
-
Ester group substitution : Methoxy (–OCH₃) can be replaced via nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid).
Cycloaddition Reactions
The furan ring acts as a diene in Diels-Alder [4+2] cycloadditions:
-
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
-
Products retain stereochemical specificity, making this reaction valuable in synthetic organic chemistry.
Key Research Findings
-
Atmospheric oxidation predominantly produces dicarbonyl compounds (26–73% yields) .
-
Diels-Alder reactions are stereospecific and highly efficient under mild conditions.
-
Reduction and substitution reactions enable functional group diversification for drug discovery.
For experimental details, consult primary literature on furan chemistry .
Scientific Research Applications
Organic Synthesis
Methyl 5-methylfuran-3-carboxylate serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules and heterocyclic compounds. The compound's functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in synthetic pathways.
Key Reactions:
- Oxidation: Can lead to the formation of carboxylic acids and ketones.
- Reduction: May yield derivatives such as 2-methylfuran-3-carboxylate.
- Substitution Reactions: Can produce hydroxylated or aminated derivatives, expanding its utility in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The biological activities of this compound have been explored extensively, revealing its potential therapeutic applications:
- Anticancer Activity: Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 62.37 µg/mL against HeLa cells, suggesting significant anticancer potential.
- Antimicrobial Activity: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. A derivative was noted to have a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria, indicating its potential as an antibacterial agent.
- Anti-inflammatory Properties: Research suggests that this compound may possess anti-inflammatory effects, although further studies are required to elucidate its mechanisms of action fully .
Materials Science
In materials science, this compound is utilized in producing polymers and resins with specialized properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable in developing advanced materials for various industrial applications.
Case Studies
Several case studies highlight the compound's applications:
Study | Focus | Findings |
---|---|---|
Anticancer Activity Study | Evaluation of cytotoxicity against cancer cell lines | Significant cytotoxic effects observed with IC50 values indicating potential for therapeutic use |
Antimicrobial Study | Investigation of antibacterial properties | MIC values demonstrate effectiveness against multiple bacterial strains |
Polymer Development | Use in resin formulations | Enhanced mechanical properties noted when incorporated into polymer matrices |
Mechanism of Action
The mechanism of action of methyl 5-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions influence the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
Methyl 5-methylfuran-3-carboxylate can be compared with other furan derivatives, such as:
Methyl furan-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Ethyl 5-methylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Furan-3-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Biological Activity
Methyl 5-methylfuran-3-carboxylate (MMF) is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MMF, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its furan ring, which is known for participating in various chemical reactions, including oxidation, reduction, and substitution reactions. Its mechanism of action is primarily attributed to the interactions facilitated by its functional groups. These interactions can involve hydrogen bonding and hydrophobic interactions, influencing its reactivity and ability to modulate biological processes.
Biological Activities
1. Anticancer Activity
MMF has demonstrated promising anticancer properties in various studies. For instance, derivatives of furan compounds have been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. In one study, a related compound exhibited an IC50 value of 62.37 µg/mL against HeLa cells, indicating significant cytotoxicity .
2. Antimicrobial Activity
The antimicrobial potential of MMF has also been explored. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. A derivative was reported to have a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria, showcasing its potential as an antibacterial agent .
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, MMF has been associated with anti-inflammatory activities. Compounds containing the furan moiety have been linked to the modulation of inflammatory pathways, suggesting that MMF may play a role in reducing inflammation in various biological contexts .
Data Table: Biological Activities of this compound
Biological Activity | Cell Line / Organism | IC50 / MIC Value | Reference |
---|---|---|---|
Anticancer | HeLa | 62.37 µg/mL | |
Antibacterial | Staphylococcus aureus | 250 µg/mL | |
Anti-inflammatory | Various | Not specified |
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of MMF derivatives on HeLa and HepG2 cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of MMF against common pathogens. The results revealed that MMF derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus, highlighting their potential for developing new antibiotics.
Q & A
Q. What are the established synthetic routes for Methyl 5-methylfuran-3-carboxylate, and how can reaction yields be optimized?
Basic Research Focus
The synthesis typically involves esterification of 5-methylfuran-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Reagent Ratios : A molar excess of methanol (3–5 equivalents) ensures complete conversion of the carboxylic acid .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., furan ring decomposition) .
- Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .
Yield Optimization : Use anhydrous conditions, catalytic DMAP (4-dimethylaminopyridine), or microwave-assisted esterification to reduce reaction time and improve yields .
Q. What advanced spectroscopic and crystallographic methods are recommended for structural characterization?
Advanced Research Focus
- NMR Analysis : ¹H and ¹³C NMR (CDCl₃) identify substituents:
- X-ray Crystallography : Use SHELX for structure refinement . ORTEP-III visualizes thermal ellipsoids and confirms steric effects on the furan ring .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 141.05 (calculated: 140.14 g/mol) .
Q. How can impurities in this compound be identified and mitigated during synthesis?
Basic Research Focus
- Common Impurities : Residual 5-methylfuran-3-carboxylic acid (<5%), methyl esters of side products (e.g., methyl 2-methylfuran-3-carboxylate).
- Analytical Methods :
- Mitigation : Acidic washes (5% NaHCO₃) remove unreacted carboxylic acid; recrystallization in ether/hexane eliminates ester byproducts .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
Advanced Research Focus
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model:
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to guide reaction solvent selection .
Q. How does this compound participate in transition-metal-catalyzed coupling reactions?
Advanced Research Focus
- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. Key considerations:
- Mechanistic Insights : In situ IR spectroscopy monitors C–O ester bond stability during catalysis .
Q. What are the stability profiles of this compound under varying storage conditions?
Advanced Research Focus
- Thermal Stability : Decomposes above 150°C, releasing CO and CO₂. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
- Light Sensitivity : UV irradiation (254 nm) induces furan ring cleavage; store in amber vials under argon .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive decomposition .
Q. How can this compound be functionalized for pharmacological studies?
Advanced Research Focus
Properties
IUPAC Name |
methyl 5-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIHCRVZWPDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635375 | |
Record name | Methyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-35-0 | |
Record name | Methyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.